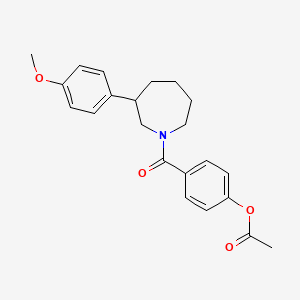![molecular formula C9H11NO3 B2803790 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione CAS No. 2031259-24-0](/img/structure/B2803790.png)
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione, also known as CP-101,606, is a chemical compound that belongs to the class of bicyclic compounds. It is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione is a potent and selective NMDA receptor antagonist. It binds to the NMDA receptor and blocks the influx of calcium ions into the cell, which can lead to excitotoxicity-mediated neuronal damage. By blocking the NMDA receptor, 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione can prevent this damage and protect the neurons from injury.
Biochemical and Physiological Effects
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione has been shown to have neuroprotective effects and can prevent excitotoxicity-mediated neuronal damage. It has also been shown to have analgesic effects and can reduce pain in animal models. 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione has been studied for its effects on learning and memory, and it has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione is its potency and selectivity as an NMDA receptor antagonist. This makes it a useful tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders. However, one limitation of 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione is its short half-life, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione. One area of research is the potential use of 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione as a treatment for addiction. Another area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione. Finally, the role of the NMDA receptor in various neurological and psychiatric disorders is still not fully understood, and further research is needed to elucidate its exact role and potential therapeutic applications.
Conclusion
In conclusion, 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione is a potent and selective NMDA receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has neuroprotective and analgesic effects and can improve cognitive function in animal models. 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione has advantages and limitations for lab experiments, and there are several future directions for its study, including its potential use as a treatment for addiction and the development of more potent and selective NMDA receptor antagonists.
Méthodes De Synthèse
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione can be synthesized by reacting 1-cyclopropyl-4-piperidone with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium methoxide to obtain the final product, 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione.
Applications De Recherche Scientifique
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, stroke, traumatic brain injury, and schizophrenia. It has been shown to have neuroprotective effects and can prevent excitotoxicity-mediated neuronal damage. 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione has also been studied for its potential use as an analgesic and as a treatment for addiction.
Propriétés
IUPAC Name |
8-cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-6-3-4-7(9(12)13-8)10(6)5-1-2-5/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQAQDPQCLVMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2C(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2803707.png)

![4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2803710.png)
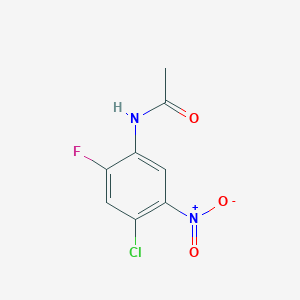
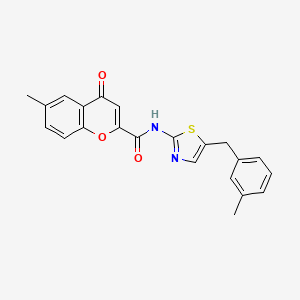
![2-(2-Methoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803718.png)
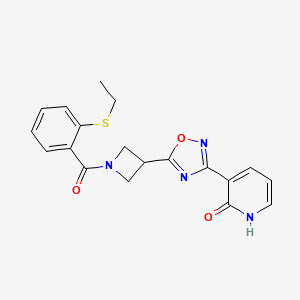
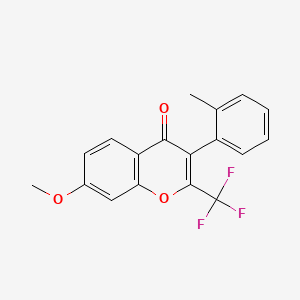
![N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2803723.png)
![2',3'-Dihydrospiro {cyclopropane-1,1'-pyrrolo[2,3-c]pyridine}dihydrochloride](/img/structure/B2803724.png)
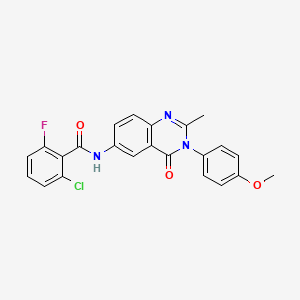

![4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2803728.png)
